![molecular formula C19H18ClN3O3 B2963459 5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide CAS No. 2034204-41-4](/img/structure/B2963459.png)
5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. The analysis of the synthesis process involves understanding the reactions used, the conditions required, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound refer to how it reacts with other substances. This can be determined experimentally, and involves understanding the reactivity of the compound and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These can be determined experimentally .Scientific Research Applications
Quinoxalin-2-carboxamides and Serotonin Receptor Antagonism
Quinoxalin-2-carboxamides, structurally related to the specified compound, have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This research is significant for the development of new therapeutic agents targeting serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders. The synthesized carboxamides displayed varying degrees of 5-HT3 receptor antagonism, with one compound emerging as particularly potent, showcasing the therapeutic potential of this chemical class (Mahesh, R., Devadoss, Thangaraj, Pandey, D., & Yadav, S., 2011).
Pyrrolo[1,2-a]quinoxaline in Biomimetic Hydrogen Sources
4,5-Dihydropyrrolo[1,2-a]quinoxalines, closely related to the specified compound, have been utilized as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation reactions. This application demonstrates the compound's relevance in synthetic organic chemistry, particularly in achieving chiral amines with high enantiomeric excess, which are valuable in pharmaceutical synthesis (Chen, Zhangpei, Chen, Mu-Wang, Guo, Ran‐Ning, & Zhou, Yong‐Gui, 2014).
Antimicrobial Applications
New quinoxaline derivatives bearing an amide moiety, closely related to the specified compound, have been synthesized and their antimicrobial activities evaluated. These compounds showed significant activity against various strains, indicating the potential of such structures in the development of new antimicrobial agents. This research highlights the versatility of quinoxaline derivatives in addressing the need for novel antimicrobial therapies (Mohsen, U. Abu, Yurttaş, L., Acar, U., Özkay, Y., Kaplacikli, Z., Gençer, H. Karaca, & Cantürk, Z., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-7-6-11(20)8-13(17)18(24)21-12-9-16-19(25)22-14-4-2-3-5-15(14)23(16)10-12/h2-8,12,16H,9-10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPZBIDPGMJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide |
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